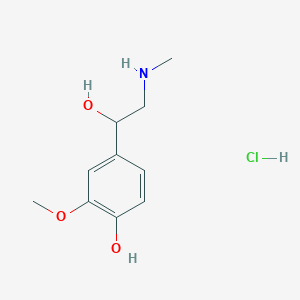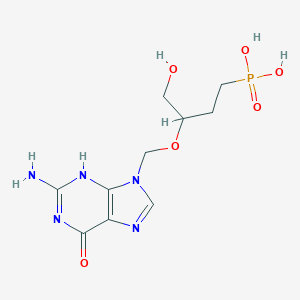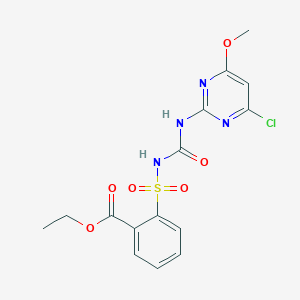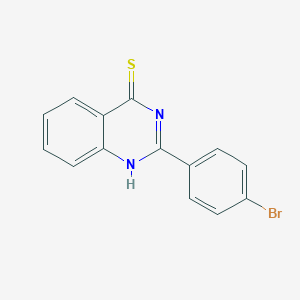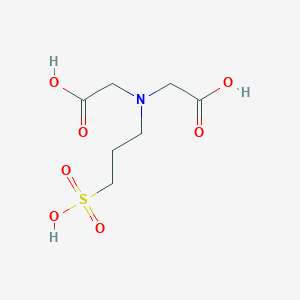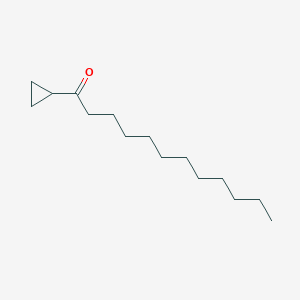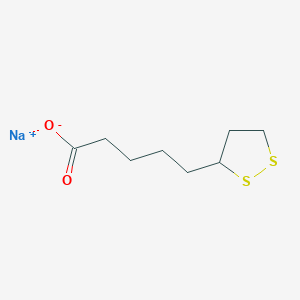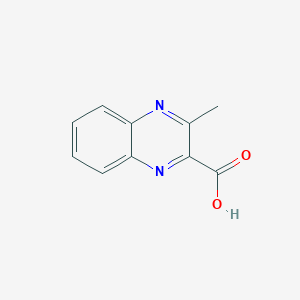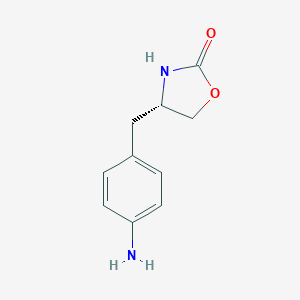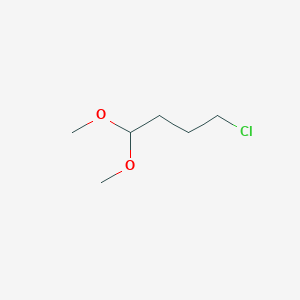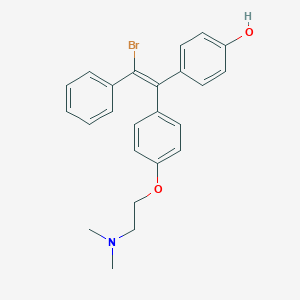
(E)-4-(2-Bromo-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylethenyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-(2-Bromo-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylethenyl)phenol, also known as BKM120, is a potent and selective inhibitor of class I phosphatidylinositol 3-kinases (PI3Ks). PI3Ks are a family of lipid kinases that play a critical role in cell growth, proliferation, and survival. Dysregulation of PI3K signaling has been implicated in a wide range of human diseases, including cancer, diabetes, and autoimmune disorders. BKM120 has shown promising results in preclinical models of cancer and is currently being evaluated in clinical trials.
作用机制
(E)-4-(2-Bromo-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylethenyl)phenol inhibits class I PI3Ks, which are divided into three subtypes: PI3Kα, PI3Kβ, and PI3Kδ. These enzymes are involved in the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), a key signaling molecule that activates downstream signaling pathways, such as AKT and mTOR. By inhibiting PI3Ks, (E)-4-(2-Bromo-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylethenyl)phenol reduces the levels of PIP3, leading to downstream inhibition of AKT and mTOR signaling. This results in decreased cell growth, proliferation, and survival.
生化和生理效应
(E)-4-(2-Bromo-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylethenyl)phenol has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for the elimination of cancer cells. (E)-4-(2-Bromo-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylethenyl)phenol has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis. In addition, (E)-4-(2-Bromo-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylethenyl)phenol has been shown to modulate the immune system, leading to enhanced antitumor immune responses.
实验室实验的优点和局限性
(E)-4-(2-Bromo-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylethenyl)phenol has several advantages as a research tool. It is a potent and selective inhibitor of PI3Ks, which allows for the specific targeting of this pathway. (E)-4-(2-Bromo-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylethenyl)phenol has also been shown to have favorable pharmacokinetic properties, which allows for in vivo studies. However, there are some limitations to the use of (E)-4-(2-Bromo-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylethenyl)phenol in research. (E)-4-(2-Bromo-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylethenyl)phenol has been shown to have off-target effects on other kinases, which may complicate the interpretation of results. In addition, (E)-4-(2-Bromo-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylethenyl)phenol has been shown to have toxicity in some animal models, which may limit its use in certain studies.
未来方向
There are several future directions for the study of (E)-4-(2-Bromo-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylethenyl)phenol. One area of interest is the development of combination therapies that include (E)-4-(2-Bromo-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylethenyl)phenol. (E)-4-(2-Bromo-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylethenyl)phenol has been shown to enhance the efficacy of other anticancer agents, and there is potential for synergistic effects with other targeted therapies. Another area of interest is the development of biomarkers that can predict response to (E)-4-(2-Bromo-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylethenyl)phenol. PI3K pathway activation is a common feature of many cancers, but not all tumors respond to PI3K inhibition. The identification of biomarkers that can predict response to (E)-4-(2-Bromo-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylethenyl)phenol may allow for more personalized treatment approaches. Finally, there is interest in the development of next-generation PI3K inhibitors that have improved selectivity and reduced toxicity compared to (E)-4-(2-Bromo-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylethenyl)phenol.
合成方法
The synthesis of (E)-4-(2-Bromo-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylethenyl)phenol involves several steps, starting from commercially available starting materials. The key step is the coupling of 4-bromo-2-fluoroaniline with 4-(2-(dimethylamino)ethoxy)benzaldehyde to form the corresponding imine, which is then reduced to the amine using sodium triacetoxyborohydride. The resulting amine is then coupled with 4-hydroxyphenylacetic acid to form the target compound, (E)-4-(2-Bromo-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylethenyl)phenol.
科学研究应用
(E)-4-(2-Bromo-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylethenyl)phenol has been extensively studied in preclinical models of cancer. It has shown potent antitumor activity in a wide range of cancer cell lines, including breast, lung, prostate, and pancreatic cancer. (E)-4-(2-Bromo-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylethenyl)phenol has also been shown to enhance the efficacy of other anticancer agents, such as chemotherapy and radiation therapy. In addition, (E)-4-(2-Bromo-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylethenyl)phenol has been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to therapy.
属性
CAS 编号 |
106692-19-7 |
|---|---|
产品名称 |
(E)-4-(2-Bromo-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylethenyl)phenol |
分子式 |
C24H24BrNO2 |
分子量 |
438.4 g/mol |
IUPAC 名称 |
4-[(E)-2-bromo-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylethenyl]phenol |
InChI |
InChI=1S/C24H24BrNO2/c1-26(2)16-17-28-22-14-10-19(11-15-22)23(18-8-12-21(27)13-9-18)24(25)20-6-4-3-5-7-20/h3-15,27H,16-17H2,1-2H3/b24-23+ |
InChI 键 |
QFLAMGKKUHSRDG-WCWDXBQESA-N |
手性 SMILES |
CN(C)CCOC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/Br)/C3=CC=C(C=C3)O |
SMILES |
CN(C)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Br)C3=CC=C(C=C3)O |
规范 SMILES |
CN(C)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Br)C3=CC=C(C=C3)O |
同义词 |
(1-(4-dimethylaminoethoxy)phenyl)-1-(4-hydroxyphenyl)-2-bromo-2-phenylethylene (1-(4-dimethylaminoethoxy)phenyl)-1-(4-hydroxyphenyl)-2-bromo-2-phenylethylene, (Z)-isomer DMAEPBP |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[cyclohexyl(phenyl)methyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B22744.png)
